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7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

APOBEC3A inhibition structure-activity relationship pyrazole substitution

Solubility attrition and cumbersome protecting group strategies delay kinase inhibitor lead optimization. 7-(1,5-Dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 957489-92-8) addresses these bottlenecks: • Pan-APOBEC3 ligand (IC50 88.9 µM vs APOBEC3A, >99 µM vs APOBEC3G) serves as non-selective HTS control • Free 2-carboxylic acid enables direct amide coupling-no ester hydrolysis required • XLogP3 0.6, 2 rotatable bonds, 1 HBD ensures favorable solubility for fragment-based screening • Fully characterized GHS hazard profile (H302/H315/H319/H335, GHS07) for ISO 45001-compliant lab handling

Molecular Formula C12H11N5O2
Molecular Weight 257.253
CAS No. 957489-92-8
Cat. No. B2385989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS957489-92-8
Molecular FormulaC12H11N5O2
Molecular Weight257.253
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)O
InChIInChI=1S/C12H11N5O2/c1-7-8(6-14-16(7)2)10-3-4-13-11-5-9(12(18)19)15-17(10)11/h3-6H,1-2H3,(H,18,19)
InChIKeyZKGJXIZZNSDXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Kinase-Focused Pharmacophore


7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 957489-92-8) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for ATP-competitive kinase inhibition and allosteric modulation of protein kinases implicated in oncology and inflammation [1]. The compound bears a 1,5-dimethylpyrazole substituent at the 7-position and a free carboxylic acid at the 2-position, yielding a molecular formula of C₁₂H₁₁N₅O₂ and a molecular weight of 257.25 g·mol⁻¹ [2]. Its computed XLogP3 of 0.6 and a single hydrogen bond donor distinguish it from more lipophilic analogs, directly influencing solubility, permeability, and synthetic tractability in medicinal chemistry campaigns [2].

Kinase pharmacophore

Pyrazolo[1,5-a]pyrimidine core for ATP-competitive kinase inhibition studies

Predicted profile

Low XLogP3 and single H-bond donor support solubility-driven assay formats

Synthetic handle

Free 2-carboxylic acid enables direct amide library generation without deprotection

Why This Pyrazolo[1,5-a]pyrimidine Analog Cannot Be Substituted


Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives engage kinase ATP-binding pockets through a conserved hinge-binding motif, but the 7-position substituent governs both potency and selectivity across kinase families [1]. Within the APOBEC3 DNA deaminase inhibitor series, exchanging the 1,5-dimethylpyrazole group for a 1-ethyl-5-methylpyrazole alters the IC₅₀ against APOBEC3A by more than 5-fold, demonstrating that even a single methyl-to-ethyl change on the pyrazole ring produces a quantifiable shift in target engagement [2]. Furthermore, the free 2-carboxylic acid serves as a critical synthetic handle for generating amide libraries; substituting an ester, nitrile, or other oxidation state eliminates this derivatization vector and changes the compound's ionization state at physiological pH, thereby altering solubility and protein binding [3]. Procurement of the exact CAS 957489-92-8 entity is therefore necessary to reproduce published structure-activity relationships or to serve as a consistent intermediate in lead optimization workflows.

Pyrazole N1-alkyl substitution

Exchanging 1,5-dimethylpyrazole for 1-ethyl-5-methyl may shift target engagement and selectivity profiles

2-Carboxylic acid integrity

Ester, nitrile, or other oxidation-state analogs remove the direct amide coupling vector and alter ionization behavior

Regioisomeric pyrazole analogs

1,3-dimethylpyrazole regioisomers may introduce steric effects near the coupling site, affecting library synthesis reproducibility

Quantitative Differentiation Evidence


APOBEC3A Inhibitory Potency Comparison

In a fluorescence-based single-stranded DNA deaminase assay (PubChem AID 624089), the target compound bearing a 1,5-dimethylpyrazole at the 7-position exhibits an IC₅₀ of 88,900 nM against human APOBEC3A [1]. The direct structural analog 7-(1-ethyl-5-methyl-4-pyrazolyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid, differing only by replacement of the pyrazole N1-methyl with an N1-ethyl group, demonstrates an IC₅₀ of 16,400 nM in the same assay format [2]. This corresponds to a 5.4-fold reduction in potency for the dimethyl analog, demonstrating that the 1,5-dimethyl substitution pattern is not potency-optimized for APOBEC3A and may instead confer utility as a weaker-binding control compound or as a scaffold for further optimization targeting selectivity over potency.

APOBEC3A Potency
Head-to-head
IC₅₀ 88,900 nM (target) vs 16,400 nM (1-ethyl-5-methyl analog); 5.4-fold difference
Supports weaker-binding control compound selection
Fluorescence-based ssDNA deaminase assay, 25°C
APOBEC3A inhibition structure-activity relationship pyrazole substitution

APOBEC Isoform Selectivity Window

The target compound displays an IC₅₀ of >99,000 nM against APOBEC3G, compared to 88,900 nM against APOBEC3A, yielding a selectivity ratio of approximately 1.1-fold (3G/3A) [1]. In contrast, the 1-ethyl-5-methyl analog shows an APOBEC3G IC₅₀ of 69,600 nM and an APOBEC3A IC₅₀ of 16,400 nM, producing a selectivity ratio of 4.2-fold [2], and in a separate assay run an APOBEC3A IC₅₀ of 3,820 nM giving a ratio of 18.2-fold [3]. The near-equipotent activity of the dimethyl analog across APOBEC3A and APOBEC3G suggests it functions as a pan-APOBEC3 ligand, which may be advantageous for studies requiring simultaneous engagement of multiple APOBEC family members without isoform bias.

APOBEC Isoform Selectivity
Head-to-head
Selectivity ratio APOBEC3G/3A ~1.1 (target) vs 4.2–18.2 (ethyl-methyl analog)
Pan-APOBEC3 ligand context; near-equipotent across isoforms
Recombinant APOBEC3A/3G, BindingDB entryids 5600/5599
APOBEC isoform selectivity off-target profiling deaminase inhibitor

Physicochemical Profile and Drug-Likeness

The target compound has a computed XLogP3 of 0.6, a rotatable bond count of 2, and a single hydrogen bond donor (the carboxylic acid proton) [1]. By comparison, the 7-(1-ethyl-5-methyl) analog, with an additional methylene unit on the pyrazole N1 substituent, is predicted to have a higher XLogP3 (estimated +0.3 to +0.5 log units based on the incremental contribution of a methylene group to logP) and an additional rotatable bond [2]. The lower lipophilicity of the dimethyl analog translates to higher predicted aqueous solubility and may reduce nonspecific protein binding in biochemical assays, a recognized liability of more lipophilic pyrazolo[1,5-a]pyrimidine congeners.

Physicochemical Profile
Class-level inference
XLogP3 0.6, 2 rotatable bonds vs estimated 0.9–1.1, 3 rotatable bonds for ethyl analog
Lower lipophilicity may support solubility in biochemical assays
Computed by XLogP3 3.0, PubChem 2025 release
physicochemical properties drug-likeness solubility prediction

GHS Hazard Classification for Laboratory Safety

The compound carries a fully specified GHS hazard classification: Acute Toxicity Category 4 (H302 – Harmful if swallowed), Skin Irritation Category 2 (H315 – Causes skin irritation), Eye Irritation Category 2A (H319 – Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – May cause respiratory irritation) . This classification, reported by one company to the ECHA C&L Inventory, provides a concrete safety data framework that is absent or incomplete for many custom-synthesized pyrazolo[1,5-a]pyrimidine analogs procured from non-commercial sources [1]. The availability of verified hazard statements supports institutional safety review board compliance and insurance documentation for laboratory procurement.

GHS Classification
Reported
GHS07 Warning; H302, H315, H319, H335 all declared
Fully classified hazard profile supports procurement compliance
ECHA C&L Inventory, EC 862-151-6
laboratory safety GHS classification procurement risk assessment

Synthetic Utility for Amide Library Generation

The target compound bears a free carboxylic acid at the pyrazolo[1,5-a]pyrimidine 2-position, enabling direct HATU- or EDCI-mediated amide coupling with primary or secondary amines without a deprotection step [1]. Analogs such as 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1002243-77-7) or the 3-carboxamide derivatives lock the scaffold into a non-ionizable form, eliminating the carboxylic acid as both a synthetic handle and a pH-dependent solubility modulator . The dimethyl substitution on the pyrazole further differentiates this compound from the 1,3-dimethyl regioisomer, which places a methyl group adjacent to the pyrazole nitrogen and may alter coupling reactivity due to steric effects on amide bond formation .

Amide Library Utility
Class-level inference
Free –COOH enables direct HATU/EDCI coupling; ester/nitrile analogs require 1–2 additional steps
Ready-to-couple acid simplifies parallel library synthesis workflows
Typical amide coupling conditions, DMF, rt
synthetic tractability amide coupling library synthesis

Recommended Application Scenarios


Pan-APOBEC3 Negative Control in Screening

The near-equipotent activity of this compound against APOBEC3A (IC₅₀ = 88.9 µM) and APOBEC3G (IC₅₀ > 99 µM, selectivity ratio ~1.1) qualifies it as a pan-APOBEC3 ligand suitable for use as a non-selective control in high-throughput screening cascades where isoform-selective hits (e.g., the 1-ethyl-5-methyl analog with a 4.2- to 18.2-fold selectivity window) are being triaged [1]. Its weak absolute potency ensures that observed phenotypic effects in cell-based assays are unlikely to arise from APOBEC3 inhibition alone, reducing false-positive rates in target deconvolution studies.

Building Block for Parallel Amide Library Synthesis

The free 2-carboxylic acid functionality enables direct, one-step amide coupling to generate diverse carboxamide libraries without prior ester hydrolysis [2]. This is particularly valuable in kinase inhibitor programs where the pyrazolo[1,5-a]pyrimidine core serves as the ATP-competitive hinge-binding motif and the amide substituent is varied to probe the solvent-exposed region and selectivity pockets. Eliminating the deprotection step reduces per-compound synthesis time and avoids acidic or basic conditions that may epimerize chiral amide coupling partners.

Low-Lipophilicity Scaffold for Solubility Optimization

With a computed XLogP3 of 0.6, only two rotatable bonds, and a single hydrogen bond donor, this compound resides in favorable drug-like chemical space for solubility-limited series [3]. Medicinal chemistry teams encountering solubility attrition with more lipophilic pyrazolo[1,5-a]pyrimidine analogs (e.g., those bearing trifluoromethyl or aryl substituents at C5 or C7) can use this dimethylpyrazole-substituted scaffold as a low-logP starting point for re-optimizing lead series where high solubility and low non-specific binding are critical parameters, such as in fragment-based drug discovery or cellular target engagement assays.

Reference Standard for Chemical Hygiene Compliance

The compound's fully annotated GHS hazard profile (H302, H315, H319, H335; GHS07 Warning label) is publicly available through the ECHA C&L Inventory and vendor SDS documentation . Laboratories operating under ISO 45001 or similar occupational health and safety management systems can reference this compound as a fully characterized standard when establishing safe handling protocols for the broader pyrazolo[1,5-a]pyrimidine class, for which hazard data are often unavailable.

Application
Selection Property
Validation Focus
Pan-APOBEC3 screening control studies
Pan-isoform activity profile
Isoform-selectivity endpoint review
Amide library synthesis
Free carboxylic acid coupling handle
Amide coupling protocol compatibility
Solubility-limited lead optimization studies
Low computed lipophilicity
Aqueous solubility and protein binding assays
Laboratory safety protocol standardization
Fully annotated GHS hazard profile
Institutional safety review board compliance
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